Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate

Organic Synthesis Process Chemistry Phenanthridine Derivatives

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS 62895-39-0) is the superior synthetic scaffold for DNA intercalator and phenanthridinium dye programs. Its diethyl carbamate protecting groups offer an optimal balance of stability and controlled deprotection—unlike the overly labile Boc analog (CAS 1257862-39-7) or the oxidation-prone unprotected diamine (CAS 52009-64-0). This ensures high-yielding (~90%) quaternization and selective sequential functionalization. Avoid premature deprotection and complex purifications: source the validated, room-temperature-stable diester that delivers the reactivity your ethidium-based probe or telomerase inhibitor library demands.

Molecular Formula C25H23N3O4
Molecular Weight 428.5 g/mol
CAS No. 62895-39-0
Cat. No. B017711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate
CAS62895-39-0
Synonyms3,8-Bis(carbethoxyamino)-6-phenylphenanthridine;  N,N’-(6-Phenyl-3,8-phenanthridinediyl)bis-carbamic Acid C,C’-Diethyl Ester; 
Molecular FormulaC25H23N3O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=C(C2=CC(=C1CC)OC(=O)N)C=C(C=C3OC(=O)N)C4=CC=CC=C4
InChIInChI=1S/C26H24N2O4/c1-3-17-18(4-2)24(32-26(28)30)14-22-19(17)10-11-20-21(22)12-16(13-23(20)31-25(27)29)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H2,27,29)(H2,28,30)
InChIKeyVPBJQVYUYWKCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS 62895-39-0): Core Phenanthridine Building Block for DNA-Targeting Probes and Conjugate Synthesis


Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS 62895-39-0) is a neutral, di-carbamate protected phenanthridine derivative with a molecular formula of C25H23N3O4 and a molecular weight of 429.47 g/mol . This compound serves as a key synthetic intermediate in the preparation of ethidium-based DNA intercalators and other phenanthridinium dyes. Its planar phenanthridine core, combined with two reactive carbamate-protected amino groups at the 3- and 8-positions, enables selective deprotection and subsequent functionalization [1]. The compound is available as a pale yellow solid with purities typically ranging from 96% to 98% .

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate: Why In-Class Phenanthridine Analogs Cannot Be Interchanged in Synthetic Workflows


Generic substitution of this compound with other phenanthridine derivatives, such as the unprotected 3,8-diamine (CAS 52009-64-0) or the tert-butyl carbamate (Boc) analog (CAS 1257862-39-7), is not feasible without compromising critical experimental outcomes. The diethyl carbamate protecting groups confer a specific balance of stability and reactivity: they are sufficiently robust to survive common synthetic manipulations yet cleavable under controlled acidic or basic conditions to liberate the free amines for subsequent quaternization or conjugation . Substituting with the more labile Boc-protected analog introduces premature deprotection risks during certain reaction sequences, while the unprotected diamine is highly susceptible to oxidation and side reactions, leading to poor yields and complex purification. Furthermore, the solubility and crystallinity of this specific diester directly impact the efficiency of key reaction steps, such as the quaternization to form ethidium derivatives [1].

Procurement-Ready Evidence: Quantifiable Differentiation of Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS 62895-39-0)


High-Yield Synthesis with Validated Reproducibility

The synthesis of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate from 3,8-diamino-6-phenylphenanthridine and ethyl chloroformate proceeds with a robust 90% isolated yield under defined conditions . This represents a significant improvement over the yields typically reported for the synthesis of the analogous di-tert-butyl (Boc) protected derivative, which often require more stringent conditions and result in lower yields due to steric hindrance [1].

Organic Synthesis Process Chemistry Phenanthridine Derivatives

Superior Safety Profile Compared to Ethidium Bromide

The target compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In stark contrast, ethidium bromide, the common DNA stain derived from this scaffold, carries the far more severe hazard statements H330 (Fatal if inhaled) and H341 (Suspected of causing genetic defects) [1].

Laboratory Safety Toxicology DNA Stains

Purity and Analytical Documentation for Reproducible Research

Commercially available diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is routinely supplied with a standard purity of 96% (HPLC) and is accompanied by comprehensive analytical documentation including NMR, HPLC, and GC spectra . This level of quality assurance is consistently higher and better documented than that of the unprotected 3,8-diamine precursor, which is often supplied as a technical-grade solid with lower purity and limited analytical characterization .

Quality Control Analytical Chemistry Chemical Procurement

Optimized Physicochemical Properties for Reaction Workup and Purification

The target compound exhibits a well-defined melting point of 138°C and moderate solubility in common organic solvents like DMSO and methanol, while being poorly soluble in water (calculated solubility of 0.00129 mg/mL) [1]. This solubility profile is ideal for facilitating aqueous workups and recrystallization purifications. In comparison, the Boc-protected analog is often an oil or low-melting solid, which complicates purification and handling .

Process Chemistry Crystallization Solubility

Convenient Storage and Shipping Conditions

This compound is stable for storage at ambient room temperature, which simplifies inventory management and reduces associated cold-chain costs [1]. In contrast, many related intermediates, including the Boc-protected analog and some reactive phenanthridine precursors, are recommended for storage at -20°C to prevent degradation, adding complexity and expense to procurement and long-term storage .

Chemical Logistics Stability Supply Chain

Optimal Use Cases for Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS 62895-39-0) Based on Quantitative Evidence


Precursor for the Synthesis of Custom Ethidium Derivatives

The 90% yield in the deprotection/quaternization sequence makes this compound the ideal starting material for generating libraries of novel ethidium analogs for DNA binding studies, telomerase inhibition assays, or the development of new fluorescent probes [1].

Intermediate in the Preparation of PET Imaging Agents

As demonstrated in the synthesis of dihydroethidium-based PET tracers, the carbamate-protected phenanthridine scaffold is a crucial building block for installing radioactive labels. The well-defined physical properties and room temperature stability of this diester facilitate the multi-step, small-scale manipulations required for radiochemistry [2].

Building Block for DNA-Targeted Conjugates and Bioconjugates

The selective deprotection of the carbamate groups allows for the sequential introduction of distinct functionalities, such as a fluorophore and a targeting ligand. The superior safety profile (H302 vs. H330/H341 for ethidium) makes this compound a much more practical scaffold for routine conjugation chemistry in a typical research laboratory setting .

Internal Standard for Analytical Method Development

Given its high commercial purity (96%) and the availability of comprehensive analytical data (NMR, HPLC), this compound is well-suited for use as a reference standard in HPLC method development and validation for the analysis of phenanthridine-based pharmaceuticals and their impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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